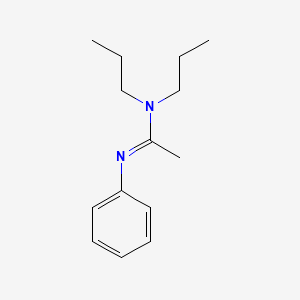

(1E)-N'-Phenyl-N,N-dipropylethanimidamide

Description

Significance of Amidines in Contemporary Organic Synthesis

Amidines are a class of organic compounds that have garnered considerable attention in modern organic synthesis. semanticscholar.orguoregon.edu Their utility stems from their unique structural and electronic properties, which render them valuable as synthetic intermediates, catalysts, and ligands for transition metals. researchgate.netmdpi.com The presence of both a nucleophilic amino group and an electrophilic imine carbon within the same functional group allows for a diverse range of chemical transformations. nih.gov

In synthetic chemistry, amidines serve as versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. semanticscholar.orgresearchgate.net Their ability to participate in cyclization and cycloaddition reactions makes them indispensable building blocks for constructing complex molecular architectures. semanticscholar.org

Overview of Amidines as Key Functional Groups in Chemical Research

The amidine functional group, characterized by the R-C(=NR')-NR''R''' moiety, is a cornerstone in various domains of chemical research. uoregon.edunih.gov In medicinal chemistry, the amidine group is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic activities. uoregon.edu This has spurred extensive research into the synthesis and biological evaluation of novel amidine derivatives.

Furthermore, the basicity of amidines makes them useful as organic bases in a variety of chemical reactions. nih.gov Their protonated form, the amidinium ion, is stabilized by resonance, which contributes to their strong basic character. This property is harnessed in catalysis and in promoting reactions that require a non-nucleophilic base.

Classification and Nomenclature of Imidamide Derivatives

Imidamide is a synonym for amidine. The nomenclature of these derivatives follows systematic IUPAC rules, although common names are also frequently used. psu.edu Based on the substitution pattern on the nitrogen atoms, amidines can be classified as unsubstituted, monosubstituted, disubstituted, trisubstituted, or tetrasubstituted.

(1E)-N'-Phenyl-N,N-dipropylethanimidamide is a trisubstituted amidine. The nomenclature can be broken down as follows:

ethanimidamide : Refers to the core structure derived from acetic acid (ethan-) where the carbonyl oxygen is replaced by an imino group (=NH) and the hydroxyl group is replaced by an amino group (-NH2).

(1E)- : Specifies the stereochemistry at the carbon-nitrogen double bond.

N'-Phenyl- : Indicates that a phenyl group is attached to the imino nitrogen atom (designated as N').

N,N-dipropyl- : Signifies that two propyl groups are attached to the amino nitrogen atom (designated as N).

| Compound Name | Classification | Substitution Pattern |

| This compound | Trisubstituted Amidine | Phenyl group on N', Two propyl groups on N |

Structure

3D Structure

Properties

CAS No. |

77486-45-4 |

|---|---|

Molecular Formula |

C14H22N2 |

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N'-phenyl-N,N-dipropylethanimidamide |

InChI |

InChI=1S/C14H22N2/c1-4-11-16(12-5-2)13(3)15-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 |

InChI Key |

WXHTZOFSKZOBPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=NC1=CC=CC=C1)C |

Origin of Product |

United States |

Mechanistic Investigations of 1e N Phenyl N,n Dipropylethanimidamide Reactivity

Fundamental Reaction Pathways of Amidines

Amidines, including (1E)-N'-Phenyl-N,N-dipropylethanimidamide, are isoelectronic nitrogen analogues of carboxylic acids and their derivatives. nih.gov The core of their reactivity lies in the amidine functional group, which contains an sp²-hybridized carbon atom double-bonded to one nitrogen and single-bonded to another. This arrangement allows for resonance delocalization, which influences their basicity and nucleophilicity. semanticscholar.org

General reaction pathways for amidines often involve the nucleophilic character of the nitrogen atoms and the electrophilic character of the amidine carbon. They can participate in a wide range of reactions, including acting as precursors for the synthesis of N-containing heterocyclic compounds. nih.govrsc.org The specific substituents on the nitrogen atoms and the carbon of the amidine group significantly modulate their reactivity. In the case of this compound, the presence of a phenyl group on one nitrogen and two propyl groups on the other creates an unsymmetrical electronic environment, which can direct its reactivity in specific ways.

Nucleophilic Reactivity and Basicity

The basicity of amidines is a key determinant of their nucleophilic character. The introduction of an aryl group on one of the nitrogen atoms, as in this compound, generally attenuates the basic properties of the amidine core. researchgate.net This is due to the delocalization of the nitrogen lone pair into the aromatic ring. Despite this, N-substituted aryl amidines can be activated by strong bases to enhance their nucleophilicity. core.ac.uknih.gov The deprotonated amine becomes a potent nucleophile capable of adding to various electrophiles. core.ac.uk

C-H Functionalization and Annulation Reactions of Amidines

The presence of the amidine group can direct the functionalization of otherwise unreactive C-H bonds, a strategy of significant interest in modern organic synthesis. rsc.org N-aryl amidines, such as this compound, are particularly well-suited for such transformations due to the presence of the phenyl group.

Metal-Catalyzed C-H Activation

Transition metal catalysts, particularly palladium and copper, have been effectively employed to facilitate the C-H activation of N-phenyl amidines. nih.gov The amidine group acts as a directing group, positioning the metal catalyst in proximity to an ortho C-H bond on the phenyl ring. This proximity enables the cleavage of the C-H bond and the formation of a metallacyclic intermediate. nih.govnih.gov

For instance, in palladium-catalyzed reactions, the initial step is often the chelation of the imino-nitrogen of the amidine to the palladium(II) center. This is followed by a reversible cyclopalladation step. nih.gov This palladacycle can then undergo various transformations, such as insertion of carbon monoxide or other coupling partners, leading to the formation of new C-C or C-heteroatom bonds. nih.gov The specific ligand environment around the metal center can be crucial in tuning the reactivity and selectivity of these processes. nih.gov

A proposed mechanistic pathway for the copper-catalyzed intramolecular C-H amination of N-phenyl amidines to form benzimidazoles involves either a reduced copper species, a metallacycle intermediate, or a copper nitrene species. nih.govresearchgate.net

Self C-H Bond Activation and Cyclization

In addition to metal-catalyzed processes, N-aryl amidines can undergo self C-H bond activation and cyclization reactions under certain conditions. rsc.org These transformations often proceed through intramolecular pathways, leading to the formation of fused heterocyclic systems. The driving force for these reactions can be the formation of a stable aromatic system. The specific reaction conditions, such as the presence of an oxidant, can influence the reaction pathway and the final product.

Reactions with Heterocyclic Systems

The reactivity of amidines with electron-deficient heterocyclic systems, such as triazines and tetrazines, provides a powerful method for the synthesis of other heterocycles like pyrimidines and 1,3,5-triazines. acs.orgnih.govnih.gov

Transformations with Triazines and Tetrazines

The reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines has been the subject of detailed mechanistic investigations. acs.orgnih.govresearchgate.net Two primary mechanistic pathways have been considered: a concerted or stepwise Diels-Alder reaction followed by a retro-Diels-Alder reaction, and a stepwise addition/N₂ elimination/cyclization mechanism. acs.orgresearchgate.netnih.gov

Recent studies utilizing ¹⁵N-labeling, kinetic investigations, and computational analysis have provided strong evidence against the traditionally expected Diels-Alder pathway for the reaction between amidines and 1,2,3-triazines or 1,2,3,5-tetrazines. nih.gov Instead, the reaction is proposed to proceed through an initial nucleophilic attack of the amidine nitrogen on a carbon atom of the azine ring. nih.govnih.gov This step is often the rate-limiting step of the transformation. nih.gov The resulting intermediate then undergoes a favorable elimination of dinitrogen (N₂), followed by cyclization to form the final pyrimidine (B1678525) or 1,3,5-triazine (B166579) product. nih.govresearchgate.net

Interestingly, the nature of the amidine substituent (alkyl vs. aryl) has been shown to influence the reaction mechanism. In the reaction with tetrazines, aryl amidines led to a significant incorporation of a second ¹⁵N atom into the triazine product, which strongly supports the addition/N₂ elimination/cyclization pathway over a Diels-Alder mechanism. acs.orgnih.gov

The following table summarizes the second-order rate constants for the reaction of a tetrazine and a triazine with a series of para-substituted benzamidines, illustrating the electronic effects on the reaction rate.

| Amidine Substituent (para-) | Reaction with Tetrazine (k, M⁻¹s⁻¹) | Reaction with Triazine (k, M⁻¹s⁻¹) |

| OMe | 0.12 | 0.0025 |

| Me | 0.08 | 0.0018 |

| H | 0.05 | 0.0012 |

| Cl | 0.02 | 0.0006 |

| CN | 0.005 | 0.0001 |

| Data derived from kinetic studies of para-substituted benzamidines reacting with a specific tetrazine and triazine. researchgate.net |

A Hammett plot for these reactions shows a negative slope, indicating that electron-donating groups on the phenyl ring of the amidine accelerate the reaction. researchgate.net This is consistent with a mechanism where the nucleophilic attack of the amidine is the rate-determining step.

Formation of Nitrogen-Containing Heterocycles (e.g., imidazoles, quinazolines)

While direct mechanistic studies detailing the reactivity of this compound in the synthesis of nitrogen-containing heterocycles are not extensively available in the published literature, its structural motif as an N'-aryl-N,N-dialkyl amidine provides a strong basis for predicting its behavior in such transformations. The reactivity of the amidine functional group is well-established as a versatile building block for the construction of various heterocyclic systems. Investigations into analogous N,N'-disubstituted amidines offer significant insight into the plausible mechanistic pathways for the formation of important heterocycles like quinazolines and imidazoles.

Quinazoline (B50416) Synthesis via Oxidative Cyclization

A prominent pathway for the synthesis of quinazoline scaffolds from N-aryl amidine precursors involves an intramolecular oxidative C-H functionalization and C-C bond formation. Research has demonstrated that N,N'-disubstituted amidines can be effectively converted into quinazolines using an iodine/potassium iodide (I₂/KI) mediated system. acs.orgfigshare.com This method is notable for being metal-free and environmentally benign. acs.orgnih.gov

The proposed mechanism for this transformation, when applied to a model N'-aryl amidine, initiates with the oxidation of the amidine by molecular iodine, facilitated by a base, to generate an imine intermediate. nih.gov This is followed by an iodine-mediated iodocyclization, which forms a new C-C bond between the methyl group of the ethanimidamide moiety and the ortho-position of the N'-phenyl ring, creating an N-iodo species. nih.gov The final step involves a base-promoted deprotonation and subsequent elimination of hydrogen iodide (HI) to yield the aromatic quinazoline ring system. nih.gov

This practical approach has been shown to be compatible with a range of functional groups on the N-aryl ring and is effective even with crude amidine intermediates. acs.org

Interactive Table: Synthesis of Quinazolines from N,N'-Disubstituted Amidines acs.org

Below are selected results from studies on analogous amidine cyclizations, illustrating the scope and efficiency of this synthetic strategy.

| Entry | Amidine Substrate (N-Aryl Group) | Product Yield (%) |

| 1 | Phenyl | 92% |

| 2 | 4-Methylphenyl | 97% |

| 3 | 4-Methoxyphenyl | 89% |

| 4 | 4-Chlorophenyl | 85% |

| 5 | 4-Bromophenyl | 81% |

| 6 | 3-Methylphenyl | 95% |

| 7 | Naphthalen-1-yl | 75% |

Imidazole (B134444) Synthesis via [3+2] Cyclization

The amidine functional group can also serve as a key component in [3+2] cyclization reactions to form five-membered heterocycles like imidazoles. acs.orgresearchgate.net In these reactions, the amidine acts as a three-atom component (N-C-N) that reacts with a two-atom synthon. A facile and efficient route for synthesizing 2,4-disubstituted imidazoles involves the reaction of benzamidines with vinyl azides under catalyst-free conditions. acs.org

Applying this logic to this compound, it could plausibly react with a vinyl azide (B81097). The mechanism would likely proceed through a [3+2] cycloaddition, followed by the elimination of a nitrogen molecule from the vinyl azide moiety and subsequent aromatization to yield the stable imidazole ring. This methodology is valued for its high functional group tolerance and excellent yields for the selective synthesis of 2,4-disubstituted imidazoles. acs.org

Interactive Table: Synthesis of 2,4-Disubstituted Imidazoles from Amidines and Vinyl Azides acs.org

The following data from related studies demonstrate the effectiveness of the [3+2] cyclization approach.

| Entry | Amidine | Vinyl Azide | Product Yield (%) |

| 1 | Benzamidine | (E)-(2-azidovinyl)benzene | 96% |

| 2 | 4-Methylbenzamidine | (E)-(2-azidovinyl)benzene | 92% |

| 3 | 4-Methoxybenzamidine | (E)-(2-azidovinyl)benzene | 94% |

| 4 | 4-Chlorobenzamidine | (E)-(2-azidovinyl)benzene | 89% |

| 5 | Benzamidine | 1-((E)-2-azidovinyl)-4-chlorobenzene | 91% |

| 6 | Benzamidine | 1-((E)-2-azidovinyl)-4-methoxybenzene | 93% |

These examples from analogous systems strongly suggest that this compound is a viable precursor for the synthesis of complex nitrogen-containing heterocycles, following well-established mechanistic pathways of amidine chemistry.

Catalytic Applications of Amidines, with Relevance to 1e N Phenyl N,n Dipropylethanimidamide

Organocatalysis by Amidine Derivatives

In the realm of organocatalysis, amidines have demonstrated significant efficacy, acting as powerful nucleophilic catalysts. rsc.orgscispace.com This reactivity has been harnessed in a variety of organic transformations, showcasing their utility beyond simple basicity.

One of the most prominent applications of amidine derivatives in organocatalysis is in nucleophilic acyl transfer reactions. rsc.orgresearchgate.net Amidines can act as highly effective catalysts for the transfer of acyl groups between different nucleophiles, such as alcohols and amines. The mechanism typically involves the nucleophilic attack of the amidine onto the acyl donor, forming a highly reactive acylamidinium intermediate. This intermediate is then readily attacked by the final nucleophilic acceptor, regenerating the amidine catalyst and yielding the acylated product.

The efficiency of amidines in this role stems from their ability to act as superior nucleophiles compared to the alcohol or amine being acylated, and the resulting acylamidinium ion being a more potent acylating agent than the initial acyl donor. This catalytic cycle allows for acyl transfer reactions to proceed under mild conditions and with high efficiency.

Table 1: Examples of Amidine-Catalyzed Acyl Transfer Reactions

| Acyl Donor | Nucleophile | Amidine Catalyst | Product | Ref. |

| Acetic Anhydride (B1165640) | Benzyl Alcohol | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Benzyl Acetate | rsc.org |

| Benzoyl Chloride | Phenol | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Phenyl Benzoate | researchgate.net |

| Isopropenyl Acetate | Ethanol | DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | Ethyl Acetate | rsc.org |

The development of chiral, non-racemic amidine derivatives has opened up avenues for their use in asymmetric catalysis, where the formation of a specific stereoisomer is desired. These chiral amidines have been successfully employed in a range of stereoselective reactions.

In the context of asymmetric cycloadditions , chiral amidine catalysts have been shown to effectively control the stereochemical outcome of [4+2] cycloaddition reactions. researchgate.net By creating a chiral environment around the reacting species, these catalysts can direct the approach of the dienophile to a specific face of the diene, leading to the preferential formation of one enantiomer of the cycloadduct.

Similarly, amidine derivatives have found application in asymmetric aldol (B89426) reactions . scispace.comnih.gov In these reactions, a chiral amidine can act as a Brønsted base to deprotonate a ketone, forming a chiral enolate. This enolate then reacts with an aldehyde in a stereocontrolled manner, dictated by the structure of the chiral amidine catalyst. The result is the formation of β-hydroxy ketones with high levels of enantioselectivity. The bifunctional nature of some amidine catalysts, possessing both a basic site and a hydrogen-bond donating group, can further enhance stereocontrol by organizing the transition state.

Table 2: Chiral Amidine-Catalyzed Stereoselective Reactions

| Reaction Type | Reactants | Chiral Amidine Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Ref. |

| Aldol Reaction | Cyclohexanone and 4-Nitrobenzaldehyde | Proline-derived amidine | 99:1 (anti:syn) | 98% | researchgate.net |

| Aza-Henry Reaction | Isatin-derived ketimine and Nitromethane | Chiral guanidine-amide | - | 94% | researchgate.net |

| [4+2] Cycloaddition | Anthracene and N-Phenylmaleimide | Cinchona-derived amidine | - | 92% | researchgate.net |

Role as Ligands in Transition Metal Catalysis

Beyond their role as organocatalysts, amidines, or more commonly their deprotonated form, amidinates, are highly effective ligands in transition metal catalysis. nih.govresearchgate.net Their ability to coordinate to a wide range of metals in various oxidation states has led to the development of a vast number of amidine-metal complexes with diverse catalytic activities.

The versatility of amidine-based ligands stems from the ease with which their steric and electronic properties can be tuned. By varying the substituents on the nitrogen atoms and the central carbon atom of the N-C-N framework, ligands with specific properties can be designed to suit a particular catalytic application. For instance, bulky substituents on the nitrogen atoms can create a sterically demanding coordination environment around the metal center, which can influence the selectivity of a catalytic reaction.

The synthesis of amidine ligands can be achieved through several routes. A common method involves the reaction of a nitrile with an amine in the presence of a Lewis acid or a metal catalyst. Alternatively, the reaction of an orthoester with an amine can also yield amidines. The synthesis of N'-Aryl-N,N-dialkylamidines, the class of compounds to which (1E)-N'-Phenyl-N,N-dipropylethanimidamide belongs, can be accomplished via the coupling of an aryl halide with an amine, often catalyzed by transition metals like palladium or copper. wjpmr.comnih.govdoaj.org

Amidinate ligands are typically considered as four-electron donors and are isoelectronic with carboxylate ligands. researchgate.net They most commonly coordinate to metal centers in a bidentate fashion, forming a stable four-membered chelating ring. researchgate.net However, other coordination modes, such as monodentate and bridging, are also known. scispace.com The bridging mode is particularly important in the formation of dinuclear and polynuclear metal complexes.

Table 3: Common Coordination Modes of Amidinate Ligands

| Coordination Mode | Description | Example Metal Complex |

| Bidentate Chelating | The two nitrogen atoms of the amidinate ligand bind to a single metal center, forming a four-membered ring. | [Ti(N,N'-diisopropylacetamidinate)₂Cl₂] |

| Monodentate | Only one of the nitrogen atoms of the amidinate ligand coordinates to the metal center. | [PtCl(PPh₃)₂(N,N'-diphenylbenzamidinate)] |

| Bridging | The two nitrogen atoms of the amidinate ligand bridge two different metal centers. | [Rh₂(µ-N,N'-di-p-tolylformamidinate)₂(CO)₄] |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of Amidine Derivatives

X-ray crystallography stands as the principal method for the unambiguous determination of the atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of electron density can be produced, revealing precise atomic positions, bond lengths, and bond angles. wikipedia.org This technique has been fundamental in characterizing a wide array of materials, including amidine derivatives. gsu.edu

Determination of Molecular Geometry and Bond Lengths

For amidine derivatives, X-ray diffraction studies provide precise measurements of the molecular framework. The geometry around the amidine core (N=C-N) is of particular interest, as it reveals the degree of bond localization and the planarity of the system. In related N-aryl structures, the torsion angle between the phenyl ring and the central amidine or amide unit is a critical parameter, influencing electronic communication and steric hindrance. nih.gov

Key geometric parameters, such as the lengths of the C=N double bond and the two C-N single bonds within the amidine moiety, can be accurately determined. These values offer insight into the electronic nature of the group, including the extent of delocalization. The phenyl ring's geometry and the bond lengths within the dipropyl groups conform to standard values, though minor deviations can occur due to steric strain or crystal packing forces. researchgate.net

Table 1: Representative Bond Lengths and Angles for Amidine Derivatives

| Parameter | Typical Value (Å) | Description |

|---|---|---|

| C=N | ~1.28 - 1.34 | Imine double bond in the amidine core |

| C-N (sp²) | ~1.33 - 1.38 | Bond between the central carbon and the sp² hybridized nitrogen |

| C-N (sp³) | ~1.45 - 1.48 | Bond between the central carbon and the sp³ hybridized nitrogen of the dipropyl group |

| N-C (propyl) | ~1.46 - 1.49 | Bond between the nitrogen and the propyl chain carbon |

| C-C (phenyl) | ~1.37 - 1.40 | Aromatic carbon-carbon bond |

| Parameter | Typical Value (°) | Description |

| N=C-N | ~118 - 125 | Angle within the amidine functional group |

| C-N-C (dipropyl) | ~115 - 120 | Angle at the tertiary nitrogen atom |

| C-N-C (phenyl) | ~120 - 128 | Angle at the nitrogen atom bonded to the phenyl ring |

Insights into Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org In N-phenyl amidine derivatives, these interactions can include van der Waals forces, dipole-dipole interactions, and weak hydrogen bonds (e.g., C-H···N or C-H···π). nih.govmdpi.com The phenyl rings can participate in π-π stacking or T-shaped (edge-to-face) interactions, which play a significant role in stabilizing the crystal structure. researchgate.netmdpi.com

The analysis of the crystal packing provides a deeper understanding of how individual molecules self-assemble into a supramolecular architecture. nih.gov The specific arrangement can influence the material's physical properties. In the absence of strong hydrogen bond donors like N-H or O-H, the packing in N,N-disubstituted amidines is often dictated by the optimization of weaker, non-directional van der Waals contacts and shape complementarity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. beilstein-journals.org

¹H NMR and ¹³C NMR for Structural Confirmation

In the ¹H NMR spectrum, the aromatic protons of the phenyl group would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the dipropyl groups would show distinct signals for the α-CH₂, β-CH₂, and γ-CH₃ protons, with chemical shifts and splitting patterns determined by their neighboring protons. The ethanimidamide's methyl and iminic protons would also have characteristic resonances.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. researchgate.netnih.gov The iminic carbon of the amidine group is particularly diagnostic, appearing significantly downfield. The carbons of the phenyl ring, propyl chains, and the ethyl group would all be resolved, confirming the complete carbon skeleton of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for (1E)-N'-Phenyl-N,N-dipropylethanimidamide

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | Multiplet |

| Ethanimidamide -CH₃ | 1.9 - 2.2 | Singlet |

| N-CH₂ (propyl, α) | 3.2 - 3.5 | Triplet |

| N-CH₂-CH₂ (propyl, β) | 1.5 - 1.8 | Sextet |

| CH₃ (propyl, γ) | 0.8 - 1.1 | Triplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (imidamide) | 150 - 165 |

| Phenyl-C (ipso) | 145 - 150 |

| Phenyl-C (ortho, meta, para) | 120 - 130 |

| N-CH₂ (propyl, α) | 45 - 55 |

| Ethanimidamide -CH₃ | 15 - 25 |

| N-CH₂-CH₂ (propyl, β) | 20 - 30 |

| CH₃ (propyl, γ) | 10 - 15 |

Advanced NMR Techniques (e.g., NOE measurements) for Conformational Analysis

While standard NMR confirms the molecular structure, advanced techniques are required to probe the molecule's preferred conformation in solution. researchgate.net The Nuclear Overhauser Effect (NOE) is a powerful method for this purpose, as it detects through-space interactions between protons that are in close proximity (typically < 5 Å). beilstein-journals.orgrsc.org

By irradiating a specific proton resonance and observing which other protons show an enhanced signal, a map of spatial relationships can be constructed. mdpi.com For a flexible molecule like this compound, NOE measurements can determine the relative orientation of the phenyl ring with respect to the amidine group and the conformation of the propyl chains. rsc.org For instance, an NOE correlation between the ortho-protons of the phenyl ring and the protons of the ethanimidamide methyl group would provide evidence for a specific rotational isomer being favored in solution. acs.org Quantitative NOE measurements can even be used to calculate interproton distances, providing detailed conformational insights. beilstein-journals.orgnih.gov

Infrared (IR) and Mass Spectrometry (MS) for Complementary Structural Information

IR spectroscopy and mass spectrometry provide valuable data that complements information from crystallography and NMR.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band in the range of 1620-1680 cm⁻¹ is characteristic of the C=N (imine) stretching vibration of the amidine moiety. Other significant peaks would include C-N stretching vibrations, aromatic C=C stretching from the phenyl ring, and aliphatic C-H stretching from the ethyl and propyl groups.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Strong |

| C=N (Imine) | 1620 - 1680 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern, resulting from the ionization process, offers clues about the molecule's structure. Common fragmentation pathways for such a compound would include cleavage of the propyl chains, loss of the phenyl group, and fragmentation of the amidine core, leading to a series of characteristic daughter ions. This fragmentation data is crucial for confirming the molecular formula and structural connectivity.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

For molecules with similar structures, DFT calculations have been used to determine these orbital energies and predict their reactivity. For instance, in related nitrogen-containing organic compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings and nitrogen atoms, while the LUMO is distributed over the electron-accepting regions. nih.govnih.gov A smaller HOMO-LUMO gap would suggest that (1E)-N'-Phenyl-N,N-dipropylethanimidamide is more likely to be polarizable and chemically reactive. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. |

Electrostatic Potential Maps for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red or yellow areas indicate negative electrostatic potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Conversely, blue or green areas denote positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidamide group, suggesting these are sites for electrophilic interaction. The hydrogen atoms and potentially the carbon atoms of the alkyl groups would exhibit positive potential, marking them as possible sites for nucleophilic interaction. researchgate.net

Protonation Studies and Basicity Prediction

Computational methods can be employed to predict the most likely sites of protonation and to estimate the basicity of a molecule. By calculating the proton affinity (PA) or the gas-phase basicity (GB) for different basic centers within the molecule, one can identify the most favorable site for protonation. In the case of this compound, the two nitrogen atoms of the imidamide functional group are the primary basic centers.

Theoretical studies on similar compounds have shown that DFT calculations can effectively determine the relative basicities of different nitrogen atoms within a molecule. For this compound, a computational study would involve calculating the energies of the neutral molecule and its various protonated forms. The most stable protonated species would indicate the most basic site. The delocalization of the positive charge in the resulting conjugate acid would also play a significant role in determining the site of protonation.

Molecular Mechanics and Quantum Chemical Methods for Conformation and Stability

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical and biological properties. Molecular mechanics (MM) and quantum chemical (QC) methods are used to explore the potential energy surface of a molecule and identify its stable conformers.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states and reaction pathways. For this compound, computational studies could be used to explore various potential reactions, such as hydrolysis, oxidation, or reactions with other chemical species.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies, which are crucial for understanding the reaction kinetics. These theoretical investigations can help to rationalize experimental observations and predict the feasibility of different reaction pathways. nih.gov

Molecular Recognition and Intermolecular Interactions

Principles of Amidine Molecular Recognition

The molecular recognition capabilities of amidines are rooted in their distinct basicity and hydrogen-bonding potential. wikipedia.org Amidines are significantly more basic than their amide counterparts, readily accepting a proton to form a resonance-stabilized amidinium cation. wikipedia.org In this cationic form, the positive charge is delocalized across both nitrogen atoms, creating a strong electrostatic interaction site.

This feature is crucial for recognition, particularly with anionic species. For example, the amidinium group can form strong salt bridges and hydrogen bonds with carboxylates and phosphates. nih.gov This principle underlies the interaction of many amidine-containing drugs with biological targets like DNA and proteins, where they can bind to the negatively charged phosphate (B84403) backbone or acidic amino acid residues. nih.gov The recognition process is highly specific, depending on the geometric and electronic complementarity between the amidine host and its guest molecule.

Non-Covalent Interactions in Amidine Systems (e.g., Hydrogen Bonding, Dipolar Interactions, π-Stacking)

The stability of complexes involving (1E)-N'-Phenyl-N,N-dipropylethanimidamide is governed by a combination of non-covalent forces.

Hydrogen Bonding : The amidine functional group is an excellent participant in hydrogen bonding, possessing both a hydrogen bond donor (the N-H group) and two potential acceptor sites (the sp²-hybridized nitrogen atoms). rsc.orgresearchgate.net This allows for the formation of robust and directionally specific networks of hydrogen bonds, which are fundamental to its interaction with other molecules and its role in forming larger structures. iastate.edunih.gov Studies have shown that amidines can engage in hydrogen-bonding interactions that are compatible with ordered structures like helices. researchgate.net

π-Stacking : The presence of the N'-phenyl group introduces the possibility of π-stacking interactions. This occurs when the aromatic ring of the phenyl group aligns with another π-system, such as another aromatic ring in a receptor molecule. These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the binding orientation and contribute significantly to the affinity in many biological and supramolecular systems.

The interplay of these non-covalent forces is summarized in the table below.

| Interaction Type | Key Structural Feature | Role in Molecular Recognition |

| Hydrogen Bonding | Amidine N-H (donor) and C=N (acceptor) | Primary force for binding specificity and strength. rsc.orgresearchgate.net |

| Ionic/Electrostatic | Protonated Amidinium Cation | Strong attraction to anionic sites (e.g., phosphates, carboxylates). nih.gov |

| Dipolar Interactions | Polarized C=N bond | Contributes to binding affinity with other polar molecules. |

| π-Stacking | N'-Phenyl group | Stabilizes binding through interactions with other aromatic systems. |

| Hydrophobic Interactions | N,N-dipropyl and ethyl groups | Contribute to binding within nonpolar pockets of a receptor. |

Structure-Activity Relationship (SAR) Studies and Molecular Interactions

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For amidine-containing compounds, these studies are crucial for optimizing interactions with a target receptor. nih.govacs.org By systematically altering components of the this compound structure—such as substituting the phenyl ring, changing the length of the N-alkyl chains (propyl groups), or modifying the ethyl group—researchers can probe the specific contributions of each part of the molecule to the binding interaction. nih.gov For example, SAR studies on related compounds have shown that bis-phenyl derivatives can be highly active, indicating the importance of aromatic interactions for activity. nih.govdaneshyari.com

These studies reveal which molecular interactions are critical for function. An increase in activity upon adding a hydroxyl group to the phenyl ring, for instance, would suggest a key hydrogen bond interaction at that position in the receptor. Conversely, a loss of activity upon replacing the propyl groups with smaller methyl groups might indicate the importance of hydrophobic interactions in that region of the binding site.

Quantitative Structure-Activity Relationship (QSAR) analysis takes SAR a step further by creating mathematical models to correlate the chemical structure with biological activity. nih.govfrontiersin.org In QSAR, structural properties of a series of amidine derivatives are represented by numerical values called "descriptors." nih.gov These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.gov

Regression analysis is then used to build an equation that predicts the biological activity based on these descriptors. nih.gov Such models help to understand which physicochemical properties are most important for the ligand-receptor interaction and can predict the activity of new, unsynthesized compounds. nih.govarchivepp.com

Table of Common QSAR Descriptors

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Partial Atomic Charge, Dipole Moment | Describes the electronic distribution and potential for electrostatic interactions. researchgate.net |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule and its fit within a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Measures the molecule's affinity for nonpolar environments, indicating hydrophobic interactions. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular skeleton. |

Computational techniques, particularly molecular docking, are used to build three-dimensional models of how a ligand like this compound binds to its receptor. worldscientific.com This modeling provides a visual and energetic representation of the binding event at an atomic level. worldscientific.com

In a typical docking simulation, the ligand is placed into the active site of a receptor protein, and a scoring function calculates the most favorable binding pose and estimates the binding affinity. nih.gov These models can identify key amino acid residues in the receptor that interact with the ligand through the non-covalent forces described earlier. nih.gov For instance, a model might show the amidine's N-H group forming a hydrogen bond with an aspartate residue, while the phenyl ring engages in π-stacking with a phenylalanine residue. mdpi.com This information is invaluable for understanding the basis of molecular recognition and for designing new molecules with improved potency and selectivity. frontiersin.org

Supramolecular Assemblies Involving Amidines

The strong, directional interactions characteristic of the amidine group make it a valuable building block in supramolecular chemistry. chemscene.com Supramolecular assemblies are large, ordered structures formed through the self-assembly of smaller molecules via non-covalent interactions.

The ability of amidines to form robust hydrogen-bonded networks and amidinium cations to form strong salt bridges with carboxylates allows them to drive the formation of complex architectures. acs.org For instance, molecules containing both amidine and carboxylic acid groups can self-assemble into well-defined duplexes or extended chains. acs.org The synergy between hydrogen bonding and other interactions can facilitate the construction of these higher-order structures. researchgate.net The specific geometry of the amidine and its substituents, as seen in this compound, influences the geometry and stability of the resulting supramolecular assembly.

Future Research Directions in 1e N Phenyl N,n Dipropylethanimidamide Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of N-substituted aryl amidines can be approached through various methods, including the reaction of nitriles with amines activated by strong bases or through transition metal-catalyzed processes. core.ac.uknih.gov A primary research focus should be the development of synthetic routes to (1E)-N'-Phenyl-N,N-dipropylethanimidamide that offer high yields and, crucially, high selectivity for the (E)-isomer.

Future investigations could explore a comparative analysis of different catalytic systems. While copper and palladium catalysts are commonly used for N-arylation reactions, there is scope to investigate more sustainable and cost-effective alternatives like iron-catalyzed systems. wjpmr.comcapes.gov.br The optimization of reaction conditions, including solvent, temperature, and base, will be critical to maximizing the stereoselectivity of the ethanimidamide product.

Table 1: Proposed Catalytic Systems for Selective Synthesis

| Catalyst System | Ligand | Base | Potential Advantages | Research Goal |

| Palladium(II) Acetate | Biaryl Phosphine (B1218219) Ligands | Sodium tert-butoxide | High efficiency in C-N cross-coupling. researchgate.net | Achieve >99% (E)-isomer selectivity. |

| Copper(I) Iodide | 1,10-Phenanthroline | Potassium Carbonate | Lower cost compared to palladium. | Optimize for mild reaction conditions. |

| Iron(III) Chloride | N,N'-Dimethylethylenediamine | Potassium Hydroxide | Economical and environmentally benign catalyst. | Develop a scalable, green synthetic route. |

Further research should also focus on developing purification methods that can effectively separate the (E) and (Z) isomers, which is essential for establishing clear structure-activity relationships in subsequent applications.

Exploration of New Catalytic Applications

The amidine functional group, with its unique electronic and steric properties, makes this compound a candidate for applications in catalysis. N-heterocyclic carbenes (NHCs), which share some structural similarities with the amidine core, are widely used as ligands in transition metal catalysis. researchgate.net

A promising research avenue would be to investigate this compound as a novel ligand for transition metals such as palladium, rhodium, or iridium. researchgate.net The resulting metal complexes could be screened for catalytic activity in a range of important organic transformations, including cross-coupling reactions, hydroacylations, and C-H activation. The N,N-dipropyl groups offer steric bulk that could influence the selectivity of these catalytic processes.

Additionally, the potential of this amidine to act as an organocatalyst should be explored. The basicity of the amidine nitrogen could be harnessed to catalyze reactions such as Michael additions or aldol (B89426) reactions.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental for its development. While standard techniques like 1H NMR, 13C NMR, and IR spectroscopy provide basic structural confirmation, advanced methods are needed for a more detailed picture. mdpi.com

Future work should aim to obtain a single-crystal X-ray diffraction structure of the compound. This would provide unambiguous confirmation of the (E)-configuration and precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

In addition to solid-state analysis, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, will be invaluable for confirming the solution-phase conformation and the stereochemistry around the C=N double bond. These detailed structural insights are crucial for designing applications in molecular recognition and catalysis. mdpi.com

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Parameter | Expected Observation | Information Gained |

| 1H NMR | Chemical Shift (δ) | Distinct signals for phenyl, ethyl, and propyl protons. | Basic proton environment. |

| 13C NMR | Chemical Shift (δ) | Characteristic signal for the imine carbon. | Carbon skeleton confirmation. |

| 2D NOESY | NOE correlations | Correlation between the ethanimidamide methyl protons and the N-phenyl protons. | Confirmation of (E)-isomer geometry in solution. |

| X-Ray Crystallography | Unit Cell Dimensions | Precise atomic coordinates and bond parameters. | Definitive solid-state structure and stereochemistry. |

Deeper Computational Mechanistic Insights

Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the reactivity, structure, and electronic properties of this compound. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of its synthesis, helping to rationalize the observed stereoselectivity and guide the optimization of reaction conditions. researchgate.net Computational studies can also predict the relative stabilities of the (E) and (Z) isomers and the energy barrier for their interconversion.

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental data. nih.gov Analysis of the molecular orbitals (HOMO/LUMO) and electrostatic potential can provide insights into the molecule's reactivity and its potential for non-covalent interactions, which is particularly relevant for its application in catalysis and molecular recognition. researchgate.net

Design of Amidine-Based Molecular Recognition Systems

The amidine functional group is an excellent hydrogen bond donor and acceptor and can be protonated to form a positively charged amidinium ion. nih.govnih.gov These properties make amidines highly effective in molecular recognition, particularly for binding to anions and biologically relevant macromolecules like DNA and proteins. nih.govrsc.org

A significant future research direction would be to use this compound as a scaffold for the design of new molecular recognition systems. By incorporating this amidine moiety into larger molecular architectures, it may be possible to create receptors for specific ions or small molecules. The phenyl and propyl substituents can be modified to tune the solubility, steric hindrance, and electronic properties of the resulting receptor.

These amidine-based systems could find applications as sensors, for example, in colorimetric arrays for the detection of volatile organic compounds, or as agents for separation and purification. illinois.edu The ability of amidines to interact with biological targets also suggests that derivatives of this compound could be explored for their potential pharmacological activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.